molecular formula C9H11ClO2 B1404398 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol CAS No. 1593370-55-8

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Cat. No. B1404398
M. Wt: 186.63 g/mol
InChI Key: UBDUFXQLBUISCA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11ClO2 . It is a member of the class of benzyl alcohols .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, ®-1-(4-methoxyphenyl)ethanol is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 .


Molecular Structure Analysis

The molecular weight of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is 186.64 . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The predicted boiling point of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is 297.6±30.0 °C and its predicted density is 1.192±0.06 g/cm3 .

Scientific Research Applications

Microbial Degradation

Studies have shown the involvement of microbial species in the degradation and transformation of compounds structurally related to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol. For instance, certain bacterial species have been identified to facilitate the reductive dechlorination of methoxychlor (a compound related by its methoxyphenyl component), highlighting a crucial pathway for its degradation in submerged environments. This microbial action plays a significant role in the primary biodegradation of methoxychlor, showcasing a natural remediation process for organochlorine pesticides in water bodies (Satsuma & Masuda, 2012).

Metabolic Transformations

The metabolic transformation of compounds similar to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol by liver enzymes has been extensively studied. Such compounds, including methoxychlor, undergo various metabolic pathways leading to estrogenic, anti-estrogenic, or anti-androgenic activities. This process is mediated by cytochrome P450 enzymes, which catalyze the formation of metabolites through demethylation and hydroxylation reactions. This research sheds light on the complex interactions between environmental chemicals and biological systems, offering insights into their potential health effects (Hu & Kupfer, 2002).

Antioxidant Activity

Research into the antioxidant properties of derivatives related to 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol reveals the influence of substituents and functional groups on enhancing these activities. Such studies are critical for understanding how modifications in chemical structure can affect the antioxidant potential, which is significant for developing new therapeutic agents or dietary antioxidants (Thanuja et al., 2022).

properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDUFXQLBUISCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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